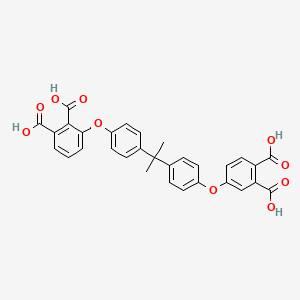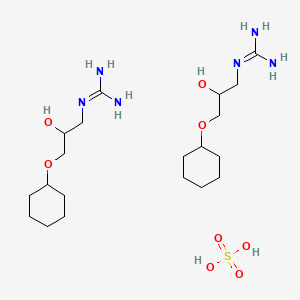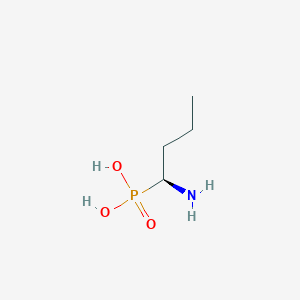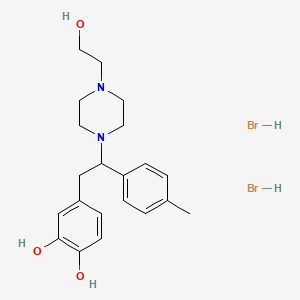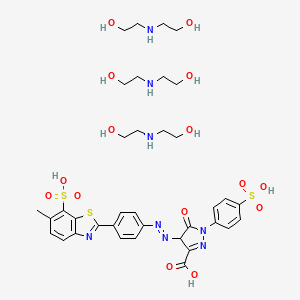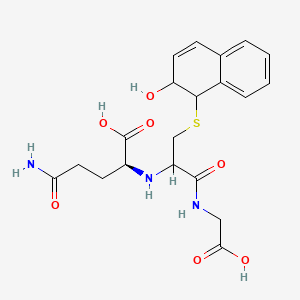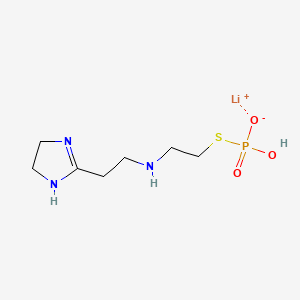
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is a complex organic compound that features an imidazole ring, a thiol group, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt typically involves multiple steps. The initial step often includes the formation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol and phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include disulfides from oxidation, reduced imidazole derivatives, and substituted thiol or phosphate compounds.
Scientific Research Applications
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thiol group can form disulfide bonds, affecting protein structure and function. The phosphate group can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Thiol-containing compounds: Cysteine and glutathione are examples of compounds with thiol groups.
Phosphate-containing compounds: Adenosine triphosphate (ATP) and phospholipids contain phosphate groups.
Uniqueness
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
127914-16-3 |
|---|---|
Molecular Formula |
C7H15LiN3O3PS |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
lithium;2-[2-(4,5-dihydro-1H-imidazol-2-yl)ethylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C7H16N3O3PS.Li/c11-14(12,13)15-6-5-8-2-1-7-9-3-4-10-7;/h8H,1-6H2,(H,9,10)(H2,11,12,13);/q;+1/p-1 |
InChI Key |
DDSNDKTZICRMBB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CN=C(N1)CCNCCSP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



